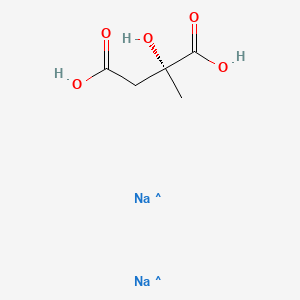![molecular formula C14H16INO2 B11996828 Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- CAS No. 58343-44-5](/img/structure/B11996828.png)
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- is a chemical compound known for its unique structure and potential applications in various fields. It features a cyclohexanamine backbone with a methylene bridge connecting to a 4-iodo-1,3-benzodioxol moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- typically involves the condensation of cyclohexanamine with 4-iodo-1,3-benzodioxole-5-carbaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is often heated under reflux conditions to ensure complete reaction and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylene bridge or the iodo group.
Substitution: The iodo group in the benzodioxol moiety can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with the methylene bridge or iodo group reduced.
Substitution: Substituted derivatives with different functional groups replacing the iodo group.
Applications De Recherche Scientifique
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanamine, N-[(4-bromo-1,3-benzodioxol-5-yl)methylene]
- Cyclohexanamine, N-[(4-chloro-1,3-benzodioxol-5-yl)methylene]
- Cyclohexanamine, N-[(4-fluoro-1,3-benzodioxol-5-yl)methylene]
Uniqueness
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- is unique due to the presence of the iodo group, which can impart distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group can also serve as a useful handle for further functionalization through various substitution reactions.
Propriétés
Numéro CAS |
58343-44-5 |
|---|---|
Formule moléculaire |
C14H16INO2 |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
N-cyclohexyl-1-(4-iodo-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H16INO2/c15-13-10(6-7-12-14(13)18-9-17-12)8-16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
Clé InChI |
BANKLVPEDHQCGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=CC2=C(C3=C(C=C2)OCO3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11996747.png)
![Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11996749.png)
![(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5\'-oxolane]-2\',3-dione](/img/structure/B11996751.png)
![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)
![3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996771.png)

![7-(4-chlorobenzyl)-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996784.png)
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11996794.png)


![5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996816.png)

